molecular formula C15H21N3O2S3 B125393 Arotinolol CAS No. 68377-92-4

Arotinolol

Numéro de catalogue: B125393
Numéro CAS: 68377-92-4
Poids moléculaire: 371.5 g/mol
Clé InChI: BHIAIPWSVYSKJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arotinolol is a member of thiophenes and an aromatic amide.
This compound is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.

Applications De Recherche Scientifique

Médecine cardiovasculaire : traitement de l’insuffisance cardiaque chronique

L’Arotinolol a fait l’objet d’une revue systématique pour évaluer son efficacité dans le traitement de l’insuffisance cardiaque chronique. Il s’agit d’un bêtabloqueur qui a montré une amélioration significative de l’efficacité du traitement, de la fraction d’éjection ventriculaire gauche (FEVG), de l’index cardiaque, du volume systolique (VS) et une réduction du peptide natriurétique cérébral (PNC) et du volume télédiastolique ventriculaire gauche (VTDVG) chez les patients souffrant d’insuffisance cardiaque .

Gestion de l’hypertension

En tant qu’agent antihypertenseur, l’this compound a été observé dans des essais cliniques pour son efficacité clinique dans le traitement de l’hypertension essentielle. Il agit à la fois comme un alpha- et un bêtabloqueur, offrant un bon effet antihypertenseur .

Pharmacodynamique et mécanisme d’action

Des études précliniques ont montré que l’this compound ne présentait pas d’activités sympathomimétiques intrinsèques ni de propriétés d’établissement de membranes. Il présente une activité vasodilatatrice, principalement médiée par sa propriété de blocage α1. Il a été démontré que l’this compound diminue la contractilité cardiaque et le débit sanguin coronaire, ce qui entraîne une réduction de la pression artérielle .

Contrôle des tremblements dans la maladie de Parkinson

L’this compound a été étudié pour son utilisation potentielle dans le contrôle des tremblements chez les patients atteints de la maladie de Parkinson. Cette application est encore en cours d’essais cliniques, explorant son efficacité dans la gestion des symptômes associés à la maladie de Parkinson .

Débit cardiaque et résistance périphérique

Le mécanisme d’action du médicament comprend une réduction du débit cardiaque par le biais d’un bêtablocage et une inhibition de l’augmentation compensatoire de la résistance périphérique médiée par le blocage alpha. Cette double action en fait un candidat pour de nouvelles recherches sur les conditions cardiovasculaires .

Activité antihypertensive et développement de l’hypertension

L’this compound présente une activité bradycardique et antihypertensive aiguë spécifique avec une réduction prononcée de la fréquence cardiaque. Il a également été rapporté qu’il retardait le développement de l’hypertension lorsqu’il était administré quotidiennement, ce qui pourrait avoir des implications pour les stratégies de gestion à long terme de l’hypertension .

Essais cliniques et méta-analyse

L’this compound a fait l’objet de nombreux essais cliniques, en particulier dans le contexte de l’insuffisance cardiaque. Une méta-analyse de ces essais a fourni des preuves de son efficacité et de sa sécurité en contexte clinique, appuyant son utilisation dans des applications thérapeutiques .

Mécanisme D'action

Mode of Action

Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

This compound’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of this compound is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that this compound is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .

Result of Action

This compound has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Safety and Hazards

Arotinolol should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Slightly soluble
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68377-92-4
Record name Arotinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 68377-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROTINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153ºC
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol
Reactant of Route 2
Reactant of Route 2
Arotinolol
Reactant of Route 3
Reactant of Route 3
Arotinolol
Reactant of Route 4
Arotinolol
Reactant of Route 5
Arotinolol
Reactant of Route 6
Reactant of Route 6
Arotinolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.